molecular formula C12H18N2O2S B1328627 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline CAS No. 942474-23-9

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline

Cat. No.: B1328627
CAS No.: 942474-23-9
M. Wt: 254.35 g/mol
InChI Key: AWAXQNDPZPSFKB-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, with a methylsulfonyl group at the para position relative to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 4-nitroaniline.

    Reduction: The nitro group of 4-nitroaniline is reduced to form 4-aminophenylamine.

    Sulfonylation: The amino group of 4-aminophenylamine is then sulfonylated using methylsulfonyl chloride to form 4-(methylsulfonyl)aniline.

    N-Alkylation: Finally, the aniline nitrogen is alkylated with piperidine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group or the aromatic ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfonyl-5-(piperidin-1-yl)aniline: Similar structure but with different substitution patterns.

    4-(Methylsulfonyl)aniline: Lacks the piperidine ring, leading to different chemical properties.

    N-(Piperidin-1-yl)aniline: Lacks the methylsulfonyl group, affecting its reactivity and applications.

Uniqueness

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline is unique due to the presence of both the piperidine ring and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline, with the molecular formula C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S and a molecular weight of 254.35 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to an aniline moiety with a methylsulfonyl group. This specific structural arrangement is crucial for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study synthesized several piperidine derivatives, including this compound, and evaluated their efficacy against various bacterial strains. The results suggested that modifications in the piperidine structure can enhance antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways:

  • Enzyme Inhibition : The methylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of anti-inflammatory effects where enzyme inhibition can reduce cytokine production .
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses. Such interactions can lead to altered cell signaling cascades that affect inflammation and immune responses .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

StudyFocusKey Findings
Anti-inflammatory effectsInhibited IL-1β release in LPS-stimulated macrophages; concentration-dependent effects observed.
Antimicrobial activityShowed significant activity against Gram-positive bacteria; structure-activity relationship explored.
Enzyme interactionsSuggested potential as an inhibitor of inflammatory pathways through enzyme modulation.

Case Study 1: Anti-inflammatory Efficacy

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human macrophages. They found that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced IL-1β secretion by up to 35%, indicating its potential utility in treating inflammatory diseases .

Case Study 2: Antimicrobial Effectiveness

A separate study focused on the antimicrobial properties of piperidine derivatives, including our compound of interest. The results indicated that modifications to the piperidine structure could enhance antibacterial potency, with some derivatives showing up to a 400-fold increase in effectiveness against resistant strains of bacteria .

Properties

IUPAC Name

4-methylsulfonyl-3-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(13)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAXQNDPZPSFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243023
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-23-9
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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